A Technical Guide to tert-Butyl 4-(aminooxy)piperidine-1-carboxylate: A Versatile Bifunctional Linker for Bioconjugation and Drug Discovery
A Technical Guide to tert-Butyl 4-(aminooxy)piperidine-1-carboxylate: A Versatile Bifunctional Linker for Bioconjugation and Drug Discovery
Introduction
In the landscape of modern drug development and chemical biology, the precise and stable connection of molecular entities is paramount. Heterobifunctional linkers are the linchpins in this endeavor, enabling the construction of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these critical tools, tert-butyl 4-(aminooxy)piperidine-1-carboxylate has emerged as a particularly valuable building block.
This molecule incorporates two key features that define its utility: a Boc-protected piperidine ring and a nucleophilic aminooxy moiety.[1][2] The piperidine scaffold provides a stable, three-dimensional, and non-aromatic spacer, which can be crucial for optimizing the pharmacokinetic properties of a final conjugate. The tert-butyloxycarbonyl (Boc) protecting group ensures the piperidine nitrogen remains unreactive during initial coupling steps and allows for orthogonal deprotection strategies.
The true chemical workhorse of this compound is the aminooxy (-ONH2) group. This functional group is central to one of the most reliable bioorthogonal reactions: the oxime ligation.[3][4] Its reaction with aldehydes or ketones proceeds under mild, physiological conditions to form a highly stable oxime bond, making it an ideal method for conjugating molecules in complex biological environments.[3][5] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of tert-butyl 4-(aminooxy)piperidine-1-carboxylate for researchers and scientists in the field.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.
Core Properties
The key quantitative data for tert-butyl 4-(aminooxy)piperidine-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 867034-25-1 | [6] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 216.28 g/mol | [2] |
| Monoisotopic Mass | 216.1474 Da | [2] |
| Appearance | White to off-white solid or oil | General Supplier Data |
| Predicted XlogP | 0.8 | [2] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Lab Practice |
Spectroscopic Characterization
While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures for this compound are as follows:
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¹H NMR: The spectrum would feature a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the piperidine ring would appear as complex multiplets between approximately 1.5 and 3.8 ppm. A broad singlet corresponding to the -ONH₂ protons would also be present, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: Characteristic signals would include the quaternary carbons of the tert-butyl group around 28 ppm and 80 ppm (C(CH₃)₃ and C (CH₃)₃ respectively). The carbons of the piperidine ring would resonate in the 30-50 ppm range, with the carbon bearing the aminooxy group appearing further downfield (~75 ppm). The carbonyl carbon of the Boc group would be observed near 155 ppm.[7]
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Mass Spectrometry (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be detected at an m/z of approximately 217.15.[2]
Synthesis and Purification
The synthesis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate is typically achieved through a multi-step sequence starting from commercially available piperidine derivatives. A common and reliable approach involves the nucleophilic substitution on a Boc-protected piperidine precursor.
Synthetic Workflow Diagram
The following diagram illustrates a standard synthetic route, which offers high yields and employs well-understood reaction mechanisms.
Caption: A typical two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(phthalimidooxy)piperidine-1-carboxylate
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To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise over 20 minutes, ensuring the internal temperature remains below 10 °C.
-
Expert Insight: The Mitsunobu reaction is a robust method for converting alcohols to a wide range of functional groups. The dropwise addition of the azodicarboxylate is critical to control the exothermic reaction and prevent side-product formation.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the phthalimide-protected intermediate as a white solid.
Step 2: Synthesis of tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
-
Dissolve the intermediate from Step 1 (1.0 eq.) in dichloromethane (DCM) or ethanol.
-
Add hydrazine monohydrate (1.5 eq.) to the solution and stir the mixture at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Expert Insight: Hydrazinolysis is a standard and efficient method for cleaving the phthalimide protecting group. The formation of the insoluble phthalhydrazide byproduct drives the reaction to completion and simplifies purification.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitate and wash the solid with additional DCM.
-
Combine the filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product. The product may be used directly or further purified by chromatography if necessary.
Chemical Reactivity and Key Applications
The utility of this linker is defined by the bioorthogonal reactivity of its aminooxy terminus.
The Oxime Ligation Mechanism
The reaction between the aminooxy group and an aldehyde or ketone is a cornerstone of bioconjugation.[3] It proceeds via a nucleophilic attack of the aminooxy nitrogen onto the carbonyl carbon, followed by dehydration to form a stable C=N double bond.
Caption: Conceptual assembly of a PROTAC using the linker.
An aldehyde-functionalized "warhead" that binds the target protein can be conjugated to the aminooxy group of the linker. Following this, the Boc group on the piperidine can be removed under acidic conditions (e.g., with TFA), revealing a secondary amine that can be acylated by an E3 ligase ligand to complete the PROTAC synthesis.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are crucial. [8]By incorporating an aldehyde or ketone handle into an antibody's structure (via genetic engineering or chemical modification), the aminooxy linker can be used to attach a cytotoxic drug, forming a stable ADC. The non-cleavable nature of the oxime bond ensures the payload remains attached until the entire antibody is degraded within the lysosome of the target cell. [8]
Handling, Storage, and Safety
While specific toxicity data for this compound is not extensively documented, standard laboratory safety practices for handling chemical reagents should be strictly followed. [6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. [10]Avoid contact with skin and eyes. [11][12]In case of contact, rinse thoroughly with water. [11]* Storage: Store the container tightly closed in a cool, dry, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [11]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. [11]
Conclusion
tert-Butyl 4-(aminooxy)piperidine-1-carboxylate is a highly versatile and enabling chemical tool. Its unique structure, combining a stable piperidine scaffold with the bioorthogonal reactivity of an aminooxy group, makes it indispensable for advanced applications in medicinal chemistry and chemical biology. From the construction of targeted protein degraders to the site-specific modification of antibodies, this linker provides researchers with a reliable method for creating stable, well-defined molecular conjugates. Its predictable reactivity and straightforward incorporation into synthetic schemes ensure its continued prominence in the development of next-generation therapeutics.
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